Pentadecyl 4,5-dichloroisothiazole-3-carboxylate
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Overview
Description
Pentadecyl 4,5-dichloroisothiazole-3-carboxylate is an organic compound belonging to the class of isothiazoles. This compound is characterized by the presence of a pentadecyl group attached to the 4,5-dichloroisothiazole-3-carboxylate moiety. Isothiazoles are known for their diverse biological activities and are widely used in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecyl 4,5-dichloroisothiazole-3-carboxylate typically involves the reaction of 4,5-dichloroisothiazole-3-carboxylic acid with pentadecanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Pentadecyl 4,5-dichloroisothiazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the isothiazole ring can be substituted by nucleophiles such as thiols, amines, and alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate, piperidine, and phenylthiol are commonly used.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Scientific Research Applications
Pentadecyl 4,5-dichloroisothiazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Pentadecyl 4,5-dichloroisothiazole-3-carboxylate involves the inhibition of key enzymes and disruption of cellular processes in target organisms. In fungi, it interferes with nucleic acid metabolism, respiration, and cell wall biosynthesis, leading to cell death . In cancer therapy, it forms conjugates with chemotherapy drugs, enhancing their bioactivity and reducing side effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloroisothiazole-3-carboxylic acid: A precursor in the synthesis of Pentadecyl 4,5-dichloroisothiazole-3-carboxylate.
3,4-Dichloroisothiazole-based strobilurins: These compounds have similar fungicidal properties and are used in agriculture.
Isotianil: Another isothiazole derivative used as a plant activator to induce systemic acquired resistance in plants.
Uniqueness
This compound is unique due to its long alkyl chain, which enhances its lipophilicity and allows for better interaction with lipid membranes. This property makes it more effective in disrupting cellular processes in target organisms compared to other similar compounds .
Properties
CAS No. |
696649-38-4 |
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Molecular Formula |
C19H31Cl2NO2S |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
pentadecyl 4,5-dichloro-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C19H31Cl2NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-19(23)17-16(20)18(21)25-22-17/h2-15H2,1H3 |
InChI Key |
HTKLTEPXKKXRME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=NSC(=C1Cl)Cl |
Origin of Product |
United States |
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